molecular formula C11H14ClNO2 B12953845 4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate

4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate

Cat. No.: B12953845
M. Wt: 227.69 g/mol
InChI Key: VZCQEZNQVVYTJC-UHFFFAOYSA-N
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Description

4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate is a chemical compound with the molecular formula C11H15Cl2NO2. It is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate typically involves the reaction of 4-hydroxyacetophenone with 1-chloro-2-(methylamino)ethane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The product is then isolated and purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl acetates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Bromo-2-(methylamino)ethyl)phenyl acetate
  • 4-(1-Iodo-2-(methylamino)ethyl)phenyl acetate
  • 4-(1-Fluoro-2-(methylamino)ethyl)phenyl acetate

Uniqueness

4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

[4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate

InChI

InChI=1S/C11H14ClNO2/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2/h3-6,11,13H,7H2,1-2H3

InChI Key

VZCQEZNQVVYTJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(CNC)Cl

Origin of Product

United States

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